Fmoc-Nle-OH Fmoc-Nle-OH
Brand Name: Vulcanchem
CAS No.: 77284-32-3
VCID: VC21538537
InChI: InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1
SMILES: CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C21H23NO4
Molecular Weight: 353.4 g/mol

Fmoc-Nle-OH

CAS No.: 77284-32-3

VCID: VC21538537

Molecular Formula: C21H23NO4

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Nle-OH - 77284-32-3

Description

Fmoc-Nle-OH, or N-(9-Fluorenylmethoxycarbonyl)-L-norleucine, is a crucial derivative of the amino acid norleucine, widely used in peptide synthesis. The Fmoc group serves as a protecting group, which is essential for preventing unwanted reactions during the synthesis process. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.

Chemical Data Table

PropertyValue
Molecular FormulaC21H23NO4
Molecular Weight353.42 g/mol
CAS Number77284-32-3
AppearanceWhite to light yellow powder or crystal
Specific Rotation-16.0 to -20.0 degrees (C=1 in DMF)
Melting Point141.0 to 145.0 °C

Applications in Peptide Synthesis

Fmoc-Nle-OH is a key building block in peptide synthesis, particularly in SPPS. It allows for the creation of complex peptide sequences with high purity due to its stable Fmoc protecting group . The compound is also used in drug development, offering potential therapeutic benefits by enhancing bioactivity .

Synthesis Process

In SPPS, Fmoc-Nle-OH is typically introduced manually or automatically onto a solid support. The Fmoc group is then deprotected using a base, such as piperidine or dipropylamine, to expose the amino group for subsequent coupling reactions . This process is crucial for maintaining the integrity of the peptide sequence.

Research Findings

Research on Fmoc-Nle-OH often focuses on its role in peptide synthesis and its applications in drug development. For instance, norleucine residues like those in Fmoc-Nle-OH can be used in pegylation reagents to confirm the presence of PEG units in peptides . Additionally, the use of Fmoc-Nle-OH in bioconjugation techniques enables the attachment of biomolecules to surfaces or other molecules, which is crucial in targeted drug delivery systems .

Bioconjugation and Drug Development

In bioconjugation, Fmoc-Nle-OH facilitates the attachment of peptides to other molecules, enhancing their therapeutic potential. This is particularly important in developing peptide-based drugs, where structural modifications can significantly impact bioactivity .

CAS No. 77284-32-3
Product Name Fmoc-Nle-OH
Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1
Standard InChIKey VCFCFPNRQDANPN-IBGZPJMESA-N
Isomeric SMILES CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Synonyms Fmoc-L-norleucine;77284-32-3;Fmoc-Nle-OH;N-Fmoc-L-norleucine;(S)-2-(Fmoc-amino)caproicacid;MFCD00037537;(S)-2-(Fmoc-amino)hexanoicacid;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoicacid;(S)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-HEXANOICACID;N-(9-Fluorenylmethoxycarbonyl)-L-norleucine;Fmoc-norleucine;Fmoc-Nle-OH.;PubChem14958;AC1Q2UOD;47692_ALDRICH;459291_ALDRICH;AMOT0143;SCHEMBL1000115;Fmoc-(S)-2-aminohexanoicacid;35845_FLUKA;35845_SIGMA;47692_FLUKA;CTK3J7353;MolPort-001-794-050;VCFCFPNRQDANPN-IBGZPJMESA-N
PubChem Compound 7009636
Last Modified Aug 15 2023

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